

N,N-Dimethyl-¹³C₂-formamide mass spectrometry quantification accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N,N-Dimethyl-¹³C₂-formamide

CAS No.: 117880-10-1

Cat. No.: S1492594

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Product Profile: N,N-Dimethyl-¹³C₂-formamide

The table below summarizes the key technical details of this isotopically labeled compound.

Property	Specification
CAS Number	117880-10-1 [1] [2]
Molecular Formula	C(¹³ C) ₂ H ₇ NO [3] [1]
Molecular Weight	75.08 g/mol [3]
Isotopic Purity	99 atom % ¹³ C [1]
Mass Shift	M+2 [1]
Chemical Purity (Assay)	99% [1]
Physical Form	Liquid [1] [2]
Density	0.970 g/mL at 25 °C [1] [2]
Boiling Point	153 °C (lit.) [1]

Property	Specification
Flash Point	58 °C (136 °F) - closed cup [1]

Role in Mass Spectrometry Quantification

N,N-Dimethyl-¹³C₂-formamide is a stable isotope-labeled internal standard. Its core function in quantification is based on the **isotope dilution method** [4].

- **Principle:** Because it is chemically identical to its native counterpart (N,N-Dimethylformamide, DMF) but has a distinct mass due to the two ¹³C atoms, it is added to a sample at a known concentration before processing.
- **Function:** During MS analysis, the instrument measures the signal intensity of both the native compound and the heavier internal standard. Any losses during sample preparation or variations in instrument response affect both equally. The ratio of their signal intensities allows for highly accurate calculation of the original concentration of the native compound in the sample, correcting for matrix effects and procedural errors [4].
- **Metabolite Tracking:** In biological systems, DMF is metabolized. One specific mercapturate metabolite, **AMCC (S-(N-methylcarbamoyl)-N-acetylcysteine)**, is a known biomarker of DMF exposure [5]. Using a labeled DMF standard can help in the precise quantification of such metabolites.

Comparison with Other Isotopic Standards

The following table positions N,N-Dimethyl-¹³C₂-formamide among other common types of standards used for quantifying DMF and its metabolites.

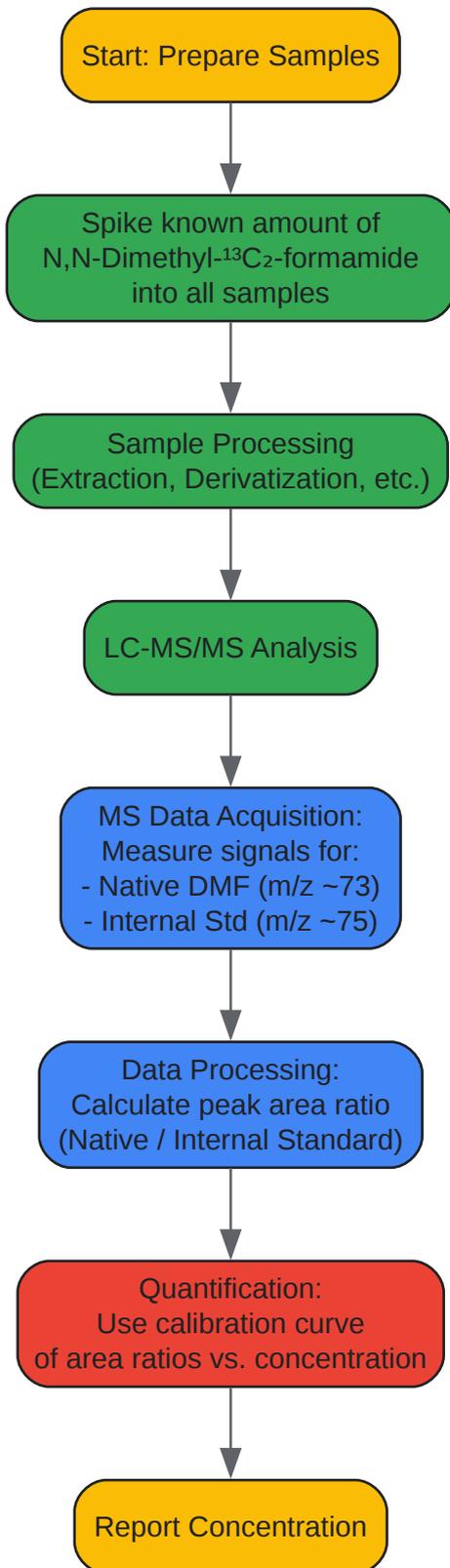
Standard Type	Example Compound	Key Features	Typical Use Case
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| **¹³C-Labeled** | **N,N-Dimethyl-¹³C₂-formamide** (This product) | • Minimal chemical difference from analyte. • Highly accurate for isotope dilution. • Higher cost and limited availability. | **Gold standard** for precise, targeted quantification of DMF itself. | | **²H-Labeled (Deuterated)** | **N,N-Dimethylformamide-d₇** (DMF-d₇) [6] | • Slight chromatographic separation from analyte (isotope effect). • Often more cost-effective than ¹³C standards. • Widely available. | Accurate quantification of DMF; commonly used as an NMR solvent

[6]. | | **Structural Analog** | Not specified for DMF | • Chemically similar but not identical. • Lower accuracy as it may not mimic extraction/ionization perfectly. • Lower cost and readily available. | Less ideal for high-precision work; used when isotopic standards are unavailable. | | **Metabolite Standard** | **AMCC** [5] | • Directly quantifies a specific metabolite. • Essential for exposure biomarker studies. • Does not account for pre-analysis losses of the parent compound. | Targeted quantification of a specific DMF metabolite (e.g., in biomonitoring). |

Experimental Workflow for Quantification

The general methodology for using an isotopic internal standard like N,N-Dimethyl-¹³C₂-formamide in quantitative MS is outlined in the diagram below. This workflow ensures accuracy by accounting for variability at every stage.



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Key Considerations for Your Research

- **Method Development is Crucial:** For accurate results, you must optimize and validate the entire LC-MS/MS method, including chromatography conditions and mass spectrometer parameters, for your specific sample type [7] [5].
- **The "Right" Standard Depends on Your Goal:** If you are measuring DMF itself, N,N-Dimethyl-¹³C₂-formamide is an excellent choice. If you are studying human exposure, you might need to target its metabolite, AMCC, and use a corresponding labeled standard for that metabolite [5].
- **Search for Specific Protocols:** To find the experimental data and direct comparisons you need, I suggest using more specific search terms in scientific databases, such as "**quantification of DMF in urine LC-MS/MS**" or "**AMCC biomarker method validation**".

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